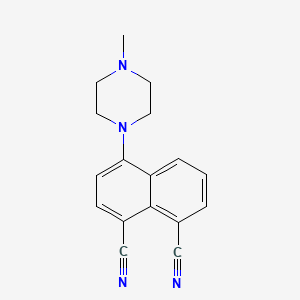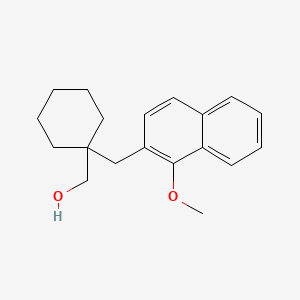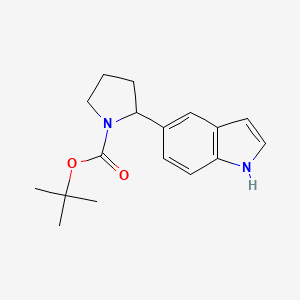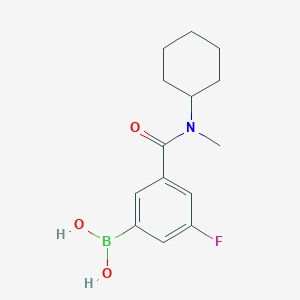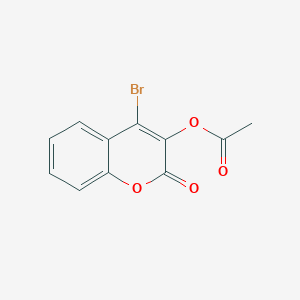
4-Bromo-2-oxo-2H-chromen-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-oxo-2H-chromen-3-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and antimicrobial activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-oxo-2H-chromen-3-yl acetate typically involves the acylation of 4-bromo-2-oxo-2H-chromen-3-ol with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-oxo-2H-chromen-3-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form 4-bromo-2-oxo-2H-chromen-3-carboxylic acid.
Reduction: Reduction of the carbonyl group can yield 4-bromo-2-hydroxy-2H-chromen-3-yl acetate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 4-substituted coumarin derivatives.
Oxidation: Formation of 4-bromo-2-oxo-2H-chromen-3-carboxylic acid.
Reduction: Formation of 4-bromo-2-hydroxy-2H-chromen-3-yl acetate.
Aplicaciones Científicas De Investigación
4-Bromo-2-oxo-2H-chromen-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anticoagulant and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes
Mecanismo De Acción
The biological activity of 4-Bromo-2-oxo-2H-chromen-3-yl acetate is primarily attributed to its ability to interact with various molecular targets. For instance, its anticoagulant activity is due to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit DNA gyrase, an enzyme essential for bacterial DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-3-yl acetate
- 4-Chloro-2-oxo-2H-chromen-3-yl acetate
- 4-Fluoro-2-oxo-2H-chromen-3-yl acetate
Uniqueness
4-Bromo-2-oxo-2H-chromen-3-yl acetate stands out due to the presence of the bromo group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Propiedades
Fórmula molecular |
C11H7BrO4 |
|---|---|
Peso molecular |
283.07 g/mol |
Nombre IUPAC |
(4-bromo-2-oxochromen-3-yl) acetate |
InChI |
InChI=1S/C11H7BrO4/c1-6(13)15-10-9(12)7-4-2-3-5-8(7)16-11(10)14/h2-5H,1H3 |
Clave InChI |
QZEGANMZMQHMPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C2=CC=CC=C2OC1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


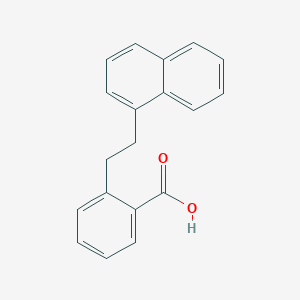


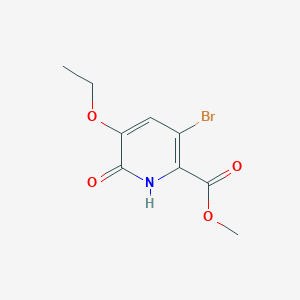

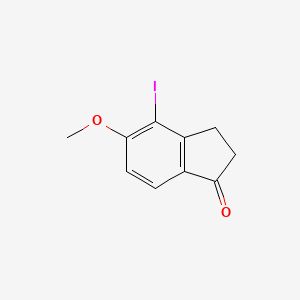
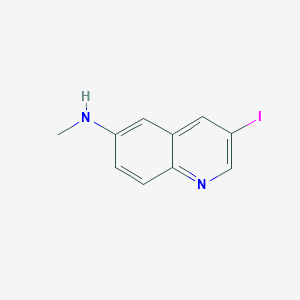
![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)

